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Compound of Interest

Compound Name: 2-Formylcinnamic acid

Cat. No.: B111601

This guide provides an in-depth analysis of the spectroscopic data for 2-formylcinnamic acid
(molecular formula C10HsO3s, molecular weight 176.17 g/mol ), a valuable intermediate in
organic synthesis and drug development.[1][2] A thorough understanding of its spectral
characteristics is paramount for researchers and scientists to ensure compound identity, purity,
and structural integrity. This document synthesizes expected spectroscopic data based on the
analysis of its constituent functional groups and related cinnamic acid derivatives, providing a
robust framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

2-Formylcinnamic acid is an aromatic carboxylic acid featuring an ortho-substituted aldehyde
group and a trans-alkene moiety. The interplay of these functional groups—a carboxylic acid,
an aldehyde, an alkene, and a 1,2-disubstituted benzene ring—dictates its unique
spectroscopic fingerprint. The electron-withdrawing nature of both the aldehyde and carboxylic
acid groups significantly influences the electronic environment of the molecule, which is directly
observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of 2-formylcinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For 2-formylcinnamic acid, both *H and 3C NMR provide critical information about
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the connectivity and chemical environment of each atom.

'H NMR Spectroscopy

The *H NMR spectrum of 2-formylcinnamic acid is expected to show distinct signals for the
carboxylic acid proton, the aldehydic proton, the vinylic protons, and the aromatic protons.

» Causality Behind Experimental Choices: A deuterated polar aprotic solvent like DMSO-ds is
often preferred for acquiring the *H NMR spectrum of carboxylic acids. This is because the
acidic proton is less likely to undergo rapid exchange with the solvent compared to protic
solvents like D20, and the solubility of the compound is generally good.

Table 1: Predicted *H NMR Data for 2-Formylcinnamic Acid in DMSO-ds

. Predicted Chemical Lo Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, H2)
Carboxylic acid (- ]
~12.5 Broad singlet
COOH)
Aldehyde (-CHO) ~10.2 Singlet
Vinylic (Ar-CH=) ~7.8 Doublet ~16
Vinylic (=CH-COOH) ~6.6 Doublet ~16
Aromatic ~7.5-8.0 Multiplet

» Expertise & Experience: The large coupling constant (~16 Hz) for the vinylic protons is
characteristic of a trans configuration. The downfield shift of the aldehydic and carboxylic
acid protons is due to the deshielding effect of the carbonyl groups. The aromatic region will
likely show a complex multiplet pattern due to the ortho-disubstitution.

o Sample Preparation: Dissolve approximately 5-10 mg of 2-formylcinnamic acid in 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

o Acquisition: Acquire the spectrum at room temperature using a standard pulse program.
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e Processing: Process the free induction decay (FID) with an exponential multiplication and
Fourier transform. Phase and baseline correct the resulting spectrum.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on all ten carbon atoms in the molecule, with
distinct chemical shifts for the carbonyl, aromatic, and vinylic carbons.

Table 2: Predicted 13C NMR Data for 2-Formylcinnamic Acid in DMSO-ds

Carbon Assignment Predicted Chemical Shift (8, ppm)
Carboxylic acid (-COOH) ~168

Aldehyde (-CHO) ~192

Aromatic (substituted) ~135-140

Aromatic (unsubstituted) ~125-135

Vinylic (Ar-CH=) ~145

Vinylic (=CH-COOH) ~120

o Expertise & Experience: The carbonyl carbons of the aldehyde and carboxylic acid are the
most downfield signals due to significant deshielding. The chemical shifts of the aromatic
carbons are influenced by the positions of the electron-withdrawing substituents.

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio, as the natural abundance of 13C is

low.

e Processing: Process the FID with an exponential multiplication and Fourier transform. Phase
and baseline correct the spectrum.
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Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-formylcinnamic acid will be dominated by the characteristic absorptions

of the carboxylic acid and aldehyde groups.

o Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance

(ATR) technique is often employed as it requires minimal sample preparation and provides

high-quality spectra.

Table 3: Predicted FT-IR Data for 2-Formylcinnamic Acid

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (Carboxylic acid) 2500-3300 Broad, Strong

C-H stretch (Aromatic) 3000-3100 Medium

C-H stretch (Aldehyde) 2720-2820 Medium, Sharp

C=0 stretch (Carboxylic acid) 1680-1710 Strong

C=0 stretch (Aldehyde) 1690-1720 Strong

C=C stretch (Alkene) 1620-1640 Medium

C=C stretch (Aromatic) 1450-1600 Medium

o Expertise & Experience: The broad O-H stretch is a hallmark of a hydrogen-bonded

carboxylic acid. The two C=0 stretches for the carboxylic acid and aldehyde may overlap,

but can often be resolved. The presence of a medium, sharp peak around 2720-2820 cm~1is

a strong indicator of an aldehydic C-H stretch.

o Sample Preparation: Place a small amount of solid 2-formylcinnamic acid directly onto the

crystal of an ATR-FTIR spectrometer.

 Instrumentation: Use a Fourier Transform Infrared spectrometer with an ATR accessory.
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o Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the
sample spectrum.

e Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

o Causality Behind Experimental Choices: Electrospray lonization (ESI) is a soft ionization
technique well-suited for analyzing polar molecules like carboxylic acids, as it typically
produces the molecular ion with minimal fragmentation.[3]

Table 4: Predicted Mass Spectrometry Data for 2-Formylcinnamic Acid (ESI Negative Mode)

m/z lon Assignment
175.04 [M-H]~
131.05 [M-H-COz]~

o Expertise & Experience: In negative ion mode ESI, the deprotonated molecule [M-H]~ is
expected to be the base peak. A common fragmentation pathway for carboxylic acids is the
loss of carbon dioxide (44 Da), which would result in a significant fragment ion at m/z 131.05.

o Sample Preparation: Prepare a dilute solution of 2-formylcinnamic acid in a suitable
solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an ESI source.

o Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in
negative ion mode.

¢ Analysis: Analyze the resulting spectrum for the molecular ion and any significant fragment
ions.
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Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 2-formylcinnamic acid relies on the synergistic
interpretation of data from all three spectroscopic techniques.
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Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of 2-formylcinnamic acid is a multi-faceted process that
leverages the strengths of NMR, IR, and mass spectrometry. By understanding the predicted
spectral data and the underlying principles, researchers can confidently identify and assess the
purity of this important chemical compound. The provided protocols offer a standardized
approach to obtaining high-quality data for reliable structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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